

2,4-Dichloropyridine-3-Carboxylic Acid: A Versatile Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name: *2,4-dichloropyridine-3-carboxylic Acid*

Cat. No.: *B1311869*

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Hudson, NH - **2,4-Dichloropyridine-3-carboxylic acid**, also known as 2,4-dichloronicotinic acid, is a halogenated pyridine derivative that serves as a key building block in the synthesis of a range of chemical compounds. Its utility is primarily centered in the development of novel pharmaceuticals and agrochemicals, where the strategic placement of its chlorine and carboxylic acid functional groups allows for diverse chemical modifications. This document provides an overview of its applications, detailed experimental protocols for its use, and visualizations of relevant chemical transformations.

Physicochemical Properties

Basic information and physical properties of **2,4-dichloropyridine-3-carboxylic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	262423-77-8	[1]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₂	[1]
Molecular Weight	192.00 g/mol	[1]
Melting Point	151 °C (decomposition)	[2]
Appearance	White to almost white powder/crystal	
SMILES	<chem>OC(=O)c1c(Cl)ccnc1Cl</chem>	[1]
InChIKey	ZFGZNVSNQJPGDV-UHFFFAOYSA-N	[1]

Applications in Synthesis

2,4-Dichloropyridine-3-carboxylic acid is a valuable precursor in organic synthesis due to the reactivity of its functional groups. The carboxylic acid moiety can be readily converted into a variety of derivatives such as esters, amides, and acid chlorides. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.

Pharmaceutical Intermediate

This compound is utilized in the development of new drugs, with a particular focus on those targeting neurological disorders.[2] The pyridine scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this intermediate offers a unique starting point for the synthesis of complex drug candidates.

Agrochemical Intermediate

In the field of agrochemicals, **2,4-dichloropyridine-3-carboxylic acid** serves as an intermediate in the synthesis of herbicides and insecticides.[2] The development of effective and selective crop protection agents is a continuous effort, and novel molecular structures derived from this intermediate are being explored for their potential in this area.

Experimental Protocols

Detailed methodologies for key reactions involving **2,4-dichloropyridine-3-carboxylic acid** are provided below.

Synthesis of 2,4-Dichloropyridine-3-carboxylic acid from 2,4-Dichloropyridine-3-carboxaldehyde

The carboxylic acid can be prepared by the oxidation of the corresponding aldehyde.

Materials:

- 2,4-Dichloropyridine-3-carboxaldehyde
- Potassium permanganate (KMnO_4) or other suitable oxidizing agent
- Sulfuric acid (H_2SO_4)
- Water
- Sodium bisulfite (NaHSO_3) (for quenching)
- Diethyl ether or other suitable extraction solvent

Procedure:

- Dissolve 2,4-dichloropyridine-3-carboxaldehyde in a suitable solvent.
- Slowly add a solution of potassium permanganate in water, maintaining the temperature with an ice bath.
- Acidify the mixture with dilute sulfuric acid.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Quench the excess potassium permanganate by adding a solution of sodium bisulfite until the purple color disappears.

- Extract the aqueous layer with diethyl ether.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2,4-dichloropyridine-3-carboxylic acid**.

Amide Bond Formation via Acid Chloride

The carboxylic acid can be converted to an amide by first forming the acid chloride, followed by reaction with an amine.

Step 1: Synthesis of 2,4-Dichloropyridine-3-carbonyl chloride

Materials:

- **2,4-Dichloropyridine-3-carboxylic acid**
- Thionyl chloride (SOCl_2) or oxalyl chloride
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Dimethylformamide (DMF) (catalytic amount)

Procedure:

- Suspend **2,4-dichloropyridine-3-carboxylic acid** in anhydrous DCM.
- Add a catalytic amount of DMF.
- Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution).
- Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,4-dichloropyridine-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Synthesis

Materials:

- 2,4-Dichloropyridine-3-carbonyl chloride
- Desired primary or secondary amine
- Triethylamine (Et₃N) or other suitable base
- Anhydrous dichloromethane (DCM)

Procedure:

- Dissolve the amine and triethylamine in anhydrous DCM.
- Cool the solution to 0 °C.
- Slowly add a solution of 2,4-dichloropyridine-3-carbonyl chloride in anhydrous DCM.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Amide Bond Formation using Coupling Agents

Direct conversion of the carboxylic acid to an amide can be achieved using coupling agents.

Materials:

- **2,4-Dichloropyridine-3-carboxylic acid**
- Desired primary or secondary amine

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
- Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)
- N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

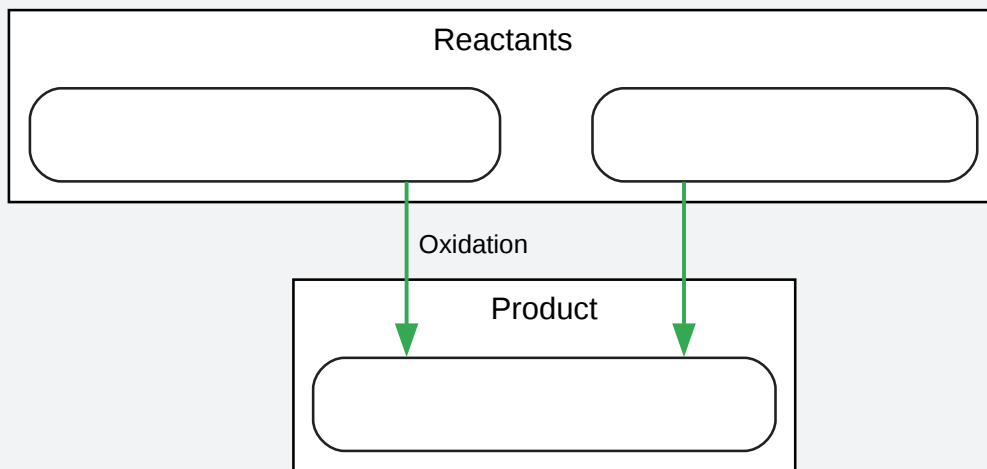
Procedure:

- Dissolve **2,4-dichloropyridine-3-carboxylic acid**, the amine, and HOBt (if used) in anhydrous DMF or DCM.
- Add the base (e.g., DIPEA) to the mixture.
- Add the coupling agent (EDC or DCC) portion-wise at 0 °C.
- Stir the reaction mixture at room temperature overnight.
- If using DCC, filter off the dicyclohexylurea byproduct.
- Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Reaction Workflows

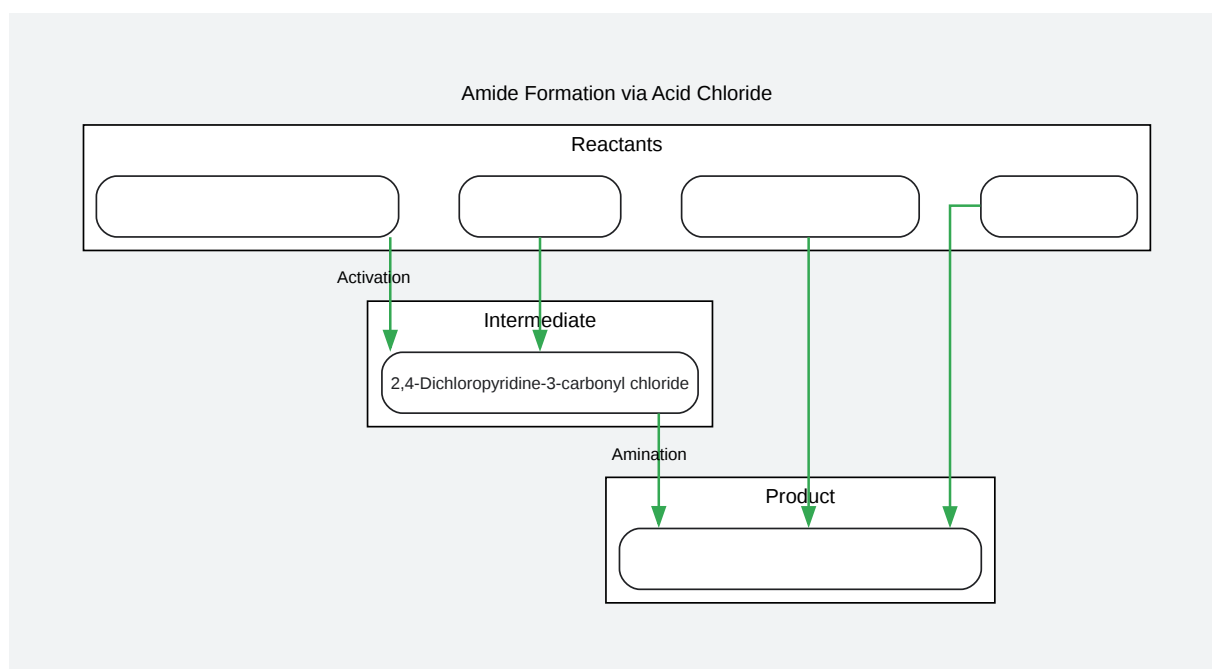
The following diagrams illustrate the key synthetic transformations of **2,4-dichloropyridine-3-carboxylic acid**.

Oxidation of Aldehyde to Carboxylic Acid



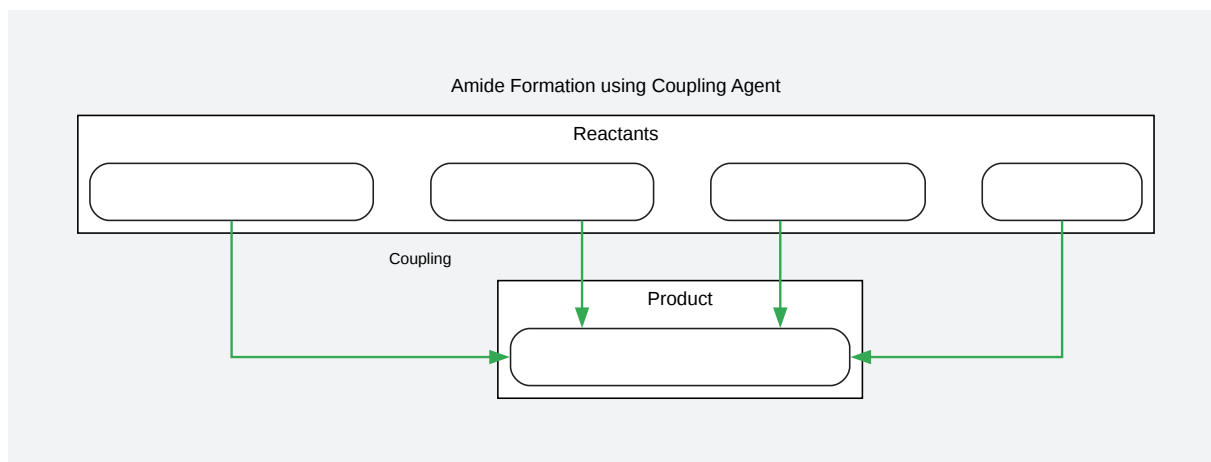
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Oxidation of the corresponding aldehyde to the carboxylic acid.



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Two-step amide synthesis via an acid chloride intermediate.



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Direct amide synthesis using a coupling agent.

Due to the lack of publicly available information on specific drugs or agrochemicals synthesized directly from **2,4-dichloropyridine-3-carboxylic acid**, a signaling pathway diagram cannot be provided at this time. The development of such a diagram would be contingent on the identification of a specific biologically active molecule derived from this intermediate and the subsequent elucidation of its mechanism of action.

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References

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